molecular formula C11H18N6O2 B7530387 1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide

1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide

カタログ番号 B7530387
分子量: 266.30 g/mol
InChIキー: HPFIYDOLWFMJFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used to treat non-small cell lung cancer (NSCLC). This drug has been approved by the United States Food and Drug Administration (FDA) and is currently being used in clinical trials.

作用機序

1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide works by irreversibly binding to the mutant EGFR, preventing it from signaling and promoting the growth of cancer cells. This targeted approach minimizes damage to healthy cells and reduces the risk of side effects.
Biochemical and Physiological Effects:
1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide has been shown to have a favorable safety profile in clinical trials, with most adverse events being mild to moderate in severity. The most common side effects include diarrhea, rash, and nausea. In addition, 1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide has been found to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

実験室実験の利点と制限

1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide has several advantages for use in lab experiments, including its high selectivity for mutant EGFR, its favorable pharmacokinetic profile, and its low risk of side effects. However, one limitation of 1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide is that it is only effective against NSCLC with specific EGFR mutations, which limits its applicability to other types of cancer.

将来の方向性

There are several future directions for research on 1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide, including the development of combination therapies to improve its effectiveness, the identification of biomarkers to predict response to treatment, and the exploration of its potential for use in other types of cancer. In addition, there is ongoing research into the mechanisms of resistance to 1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide, which may lead to the development of new treatment strategies.

合成法

The synthesis of 1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide involves several steps, including the formation of 1,4-dicarboxylic acid, the coupling of the acid with the triazole, and the conversion of the resulting intermediate to the final product. This process has been optimized to produce high yields and purity.

科学的研究の応用

1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide has been extensively studied for its effectiveness in treating NSCLC. It has been shown to be highly selective for mutant EGFR, which is a common driver of NSCLC. In clinical trials, 1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide has demonstrated significant improvements in progression-free survival and overall response rates compared to standard chemotherapy.

特性

IUPAC Name

1-N,1-N-dimethyl-4-N-(1H-1,2,4-triazol-5-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O2/c1-16(2)11(19)17-5-3-8(4-6-17)9(18)14-10-12-7-13-15-10/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFIYDOLWFMJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。